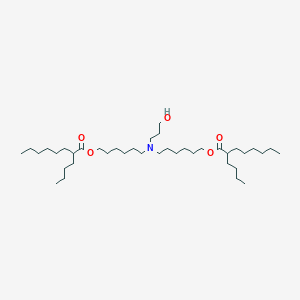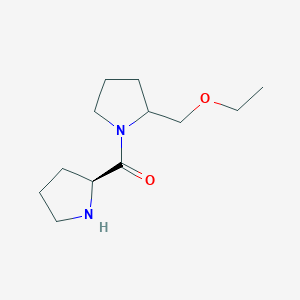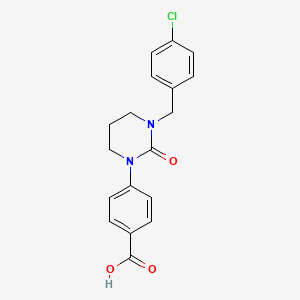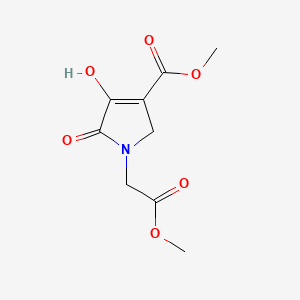
((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate): is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include alcohols, amines, and carboxylic acids, under conditions such as reflux, catalysis, and purification steps like distillation and chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including NMR, HPLC, and LC-MS, are essential to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions: ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions: Reagents such as acids, bases, and catalysts are commonly used in these reactions. Conditions may include varying temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is used as a building block for synthesizing more complex molecules
Biology: The compound’s functional groups make it a candidate for studying biological interactions at the molecular level. It can be used in the development of biochemical assays and as a probe for investigating enzyme activities.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules could lead to the development of new drugs or diagnostic tools.
Industry: Industrially, ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) can be used in the production of specialty chemicals, polymers, and coatings. Its properties make it suitable for applications requiring specific chemical functionalities .
Mechanism of Action
The mechanism by which ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function .
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers like PEEK.
Bromine Compounds: These compounds, such as hydrogen bromide, are used in various industrial applications.
Uniqueness: ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C39H77NO5 |
|---|---|
Molecular Weight |
640.0 g/mol |
IUPAC Name |
6-[6-(2-butyloctanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-butyloctanoate |
InChI |
InChI=1S/C39H77NO5/c1-5-9-13-19-28-36(26-11-7-3)38(42)44-34-23-17-15-21-30-40(32-25-33-41)31-22-16-18-24-35-45-39(43)37(27-12-8-4)29-20-14-10-6-2/h36-37,41H,5-35H2,1-4H3 |
InChI Key |
LATNIYZTXJMJCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCC)CCCCCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13366876.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366877.png)

![4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B13366895.png)
![[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13366896.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366906.png)
![4-hydroxy-3-iodo-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13366910.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide](/img/structure/B13366923.png)
![8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13366933.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13366935.png)
![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)
